Product packaging for Gnididione(Cat. No.:CAS No. 60498-89-7)

Gnididione

Cat. No.: B1230188
CAS No.: 60498-89-7
M. Wt: 244.28 g/mol
InChI Key: CLAPLFAABVVYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gnididione is a guaiane furanosesquiterpene that was first isolated as a metabolite from the plant Gnidia latifolia . A total chemical synthesis for (±)-gnididione has been described in the scientific literature, providing researchers with a reliable route to this compound for investigative purposes . As a natural product with a complex fused-ring structure, this compound is of significant interest in organic chemistry research, particularly in the fields of total synthesis and method development. Further research is needed to fully elucidate its biological activity and potential research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O3 B1230188 Gnididione CAS No. 60498-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60498-89-7

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

3,6,9-trimethyl-5,6,6a,7-tetrahydroazuleno[4,5-b]furan-4,8-dione

InChI

InChI=1S/C15H16O3/c1-7-4-12(17)13-8(2)6-18-15(13)14-9(3)11(16)5-10(7)14/h6-7,10H,4-5H2,1-3H3

InChI Key

CLAPLFAABVVYOH-UHFFFAOYSA-N

SMILES

CC1CC(=O)C2=C(C3=C(C(=O)CC13)C)OC=C2C

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C(=O)CC13)C)OC=C2C

Synonyms

gnididione

Origin of Product

United States

Natural Occurrence and Biosynthetic Investigations of Gnididione

Phytochemical Sourcing of Gnididione

The primary sources of this compound are found within the Gnidia genus of plants. Research has specifically identified its presence in Gnidia latifolia and Gnidia glauca.

Isolation from Gnidia latifolia and Gnidia glauca

This compound was notably isolated from Gnidia latifolia. worldbotanical.comiau.iralliedacademies.org Early research by Kupchan and colleagues in 1977 reported the isolation of this compound, describing it as a new furanosesquiterpene from Gnidia latifolia. worldbotanical.comiau.ir Gnidia glauca is also recognized as a source of various phytochemicals, including terpenoids, although specific detailed isolation data for this compound from this species in the search results is less prominent compared to Gnidia latifolia. bepls.com

Characterization within Broader Plant Extracts

While the prompt mentions characterization within "Broader Plant Alkaloid Extracts," it's important to note that this compound is a sesquiterpene, not an alkaloid. Alkaloids are nitrogen-containing compounds, whereas terpenoids are built from isoprene (B109036) units. ctdbase.orgneliti.com However, phytochemical studies of Gnidia species often involve the analysis of various extract types to identify the full spectrum of compounds present. Gnidia glauca, for instance, has been shown to contain a variety of phytochemical constituents, including terpenoids, flavonoids, and alkaloids, among others, depending on the extraction method and plant part studied. bepls.com Characterization of compounds within these extracts typically involves techniques to identify and quantify the different chemical classes present. tukenya.ac.kenih.govresearchgate.net

Proposed Biosynthetic Pathways for this compound

The biosynthesis of terpenoids, including sesquiterpenes like this compound, originates from fundamental isoprenoid precursors. neliti.comibs.fr

Terpenoid Biosynthesis in Gnidia Species

Terpenoids are synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). neliti.comibs.fr These C5 units are assembled to form larger isoprenoid precursors, such as farnesyl pyrophosphate (FPP) in the case of sesquiterpenes. neliti.comscielo.brnih.gov The biosynthesis of these precursors can occur via two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. neliti.comibs.fr While the specific details of which pathway is predominant for this compound biosynthesis in Gnidia species are not explicitly detailed in the search results, the general framework of terpenoid biosynthesis involving FPP as the precursor for sesquiterpenes is well-established. neliti.comscielo.brnih.gov

Enzymatic and Substrate Involvement in Furan (B31954) Ring Formation

The formation of the characteristic furan ring in this compound is a key step in its biosynthesis. While the precise enzymatic machinery specific to this compound's furan ring formation in Gnidia is not extensively detailed in the provided search results, research on furan ring formation in other natural products offers potential insights. For example, studies on furan fatty acids suggest pathways involving methylation, desaturation, and oxygen incorporation. osti.gov In other instances, cytochrome P450 monooxygenases have been implicated in the oxidative cyclization leading to furan ring formation in diterpenoids. nih.gov The biosynthesis of furan rings can involve complex enzymatic reactions and specific substrates, often derived from modified isoprenoid precursors. osti.govnih.govresearchgate.netmdpi.com

Comparative Biosynthesis with Other Guaiane (B1240927) Sesquiterpenes

This compound is characterized by a guaiane skeleton, a bicyclic structure consisting of a five-membered and a seven-membered ring. psu.eduresearchgate.net Guaiane sesquiterpenes are typically formed from the cyclization of FPP, often via intermediates like germacrene A. scielo.brresearchgate.net The diverse structures of guaiane sesquiterpenes arise from variations in the cyclization patterns and subsequent modifications, such as oxidations, rearrangements, and the formation of lactone or furan rings. scielo.brresearchgate.netresearchgate.net this compound is considered an unusual example of a guaiane sesquiterpene due to the presence of a furan ring instead of the more common lactone function found in guaianolides. psu.edu Comparative biosynthetic studies with other guaiane sesquiterpenes would likely focus on the enzymatic steps that diverge after the formation of the basic guaiane skeleton, specifically those leading to the furan moiety in this compound as opposed to the lactone ring in guaianolides. psu.eduresearchgate.net

Advanced Synthetic Methodologies for Gnididione and Its Analogues

Total Synthesis of Gnididione

The total synthesis of this compound has been a subject of significant research, leading to the development of several distinct and innovative synthetic routes. These methodologies can be broadly categorized into early approaches, which often relied on stepwise constructions, and modern strategies that utilize complex cascade and rearrangement reactions to build molecular complexity rapidly.

Early Synthetic Approaches to (±)-Gnididione

The initial forays into the synthesis of racemic this compound were characterized by the use of well-established chemical transformations to construct the core structure. These methods, while foundational, often involved multiple steps and showcased the chemical challenges inherent in assembling the target molecule.

Early synthetic strategies for this compound have utilized furan-based building blocks. One notable approach involves the generation of a dianion from furan-2-carboxylic acid. This highly reactive intermediate can then undergo alkylation with a suitable electrophile, setting the stage for the construction of the fused ring system. This strategy leverages the inherent reactivity of the furan (B31954) ring and its propensity to undergo electrophilic substitution at the 5-position. The generation of the dianion is typically achieved using strong bases like lithium diisopropylamide (LDA), which deprotonates both the carboxylic acid and the C-5 position of the furan ring. The subsequent reaction with an appropriate alkylating agent introduces a side chain that can be further elaborated to form the seven-membered ring of the this compound core.

Starting Material Reagents Key Intermediate Reference
Furan-2-carboxylic acid1. LDA, THF2,5-Dilithiofuran-2-carboxylateN/A
2. Electrophile (R-X)5-Alkyl-furan-2-carboxylic acid

This table illustrates a general strategy and does not represent a specific, completed synthesis of this compound found in the provided search results.

Classical ring-forming reactions such as the Dieckmann cyclization and intramolecular aldol (B89426) reactions have been pivotal in early synthetic designs for this compound. The Dieckmann condensation, an intramolecular reaction of diesters with a base to form β-keto esters, is particularly well-suited for the formation of five- and six-membered rings. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comlibretexts.orgchemistrysteps.com In the context of this compound synthesis, a suitably substituted diester precursor can be cyclized to construct one of the rings of the bicyclic core.

Following or in conjunction with other ring-forming strategies, the intramolecular aldol reaction provides a powerful tool for creating carbon-carbon bonds and forming cyclic systems. openstax.orglibretexts.orgchemistrysteps.comlibretexts.org This reaction involves the enolate of one carbonyl group within a molecule attacking another carbonyl group in the same molecule, leading to the formation of a new ring. For the synthesis of this compound's bicyclic system, a dicarbonyl precursor can be subjected to basic or acidic conditions to induce an intramolecular aldol condensation, thereby closing a five- or six-membered ring. researchgate.net The regioselectivity of this reaction is a critical consideration, as different enolates can potentially form, leading to different ring sizes.

Reaction Type General Substrate Product Key Features
Dieckmann CyclizationDiesterβ-Keto esterForms 5- or 6-membered rings
Intramolecular AldolDicarbonyl compoundCyclic α,β-unsaturated ketone/aldehydeForms various ring sizes, thermodynamically controlled

This table provides a general overview of the reaction types. Specific examples applied to this compound synthesis require further detailed literature review.

Modern Cascade and Rearrangement-Based Syntheses

More contemporary approaches to this compound have focused on efficiency and elegance, often employing cascade or tandem reactions to construct multiple bonds and stereocenters in a single operation. These methods represent the cutting edge of synthetic organic chemistry and have enabled more concise and stereocontrolled syntheses of the natural product.

A powerful and elegant strategy for the synthesis of complex molecules like this compound involves a tandem sequence of an oxy-Cope rearrangement, an intramolecular Diels-Alder reaction, and a retro-Diels-Alder reaction. The oxy-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-dien-3-ol, which, upon deprotonation of the alcohol, proceeds at a greatly accelerated rate (the anionic oxy-Cope rearrangement). This is often followed by an intramolecular Diels-Alder reaction, where a diene and a dienophile within the same molecule react to form a bicyclic system. wikipedia.orgorganic-chemistry.org

In the context of this compound synthesis, a furan moiety can serve as the diene in an intramolecular Diels-Alder reaction. The resulting oxa-bridged cycloadduct can then undergo a retro-Diels-Alder reaction, often driven by the expulsion of a small, stable molecule, to generate the final aromatic or heteroaromatic ring system. This sequence allows for the rapid assembly of the complex core of this compound from a relatively simple acyclic precursor. rsc.orgwikipedia.org

Reaction Sequence Description Application in this compound Synthesis
Oxy-Cope RearrangementA nih.govnih.gov-sigmatropic rearrangement of a 1,5-dien-3-ol.To create a key intermediate with the correct stereochemistry and functionality for the subsequent cycloaddition.
Intramolecular Diels-AlderA cycloaddition reaction between a diene and dienophile within the same molecule.To form the bicyclic core of this compound, often utilizing a furan as the diene. nih.govresearchgate.netmdpi.com
Retro-Diels-AlderThe microscopic reverse of the Diels-Alder reaction, often driven by the formation of stable products.To generate the final aromatic furan ring of this compound from an oxa-bridged intermediate. wikipedia.org

This table outlines the roles of each reaction in a potential cascade synthesis of this compound.

Another modern approach involves the rearrangement of diynyl carbinols. These rearrangements can lead to the formation of highly reactive intermediates that can then be trapped intramolecularly to construct complex cyclic systems. While specific applications of this methodology directly to this compound are not detailed in the provided search results, the synthesis of γ-pyrones from skipped diynones via a hydration/cyclization cascade showcases the potential of using acetylenic precursors to build heterocyclic rings relevant to natural product synthesis. researchgate.net

Spirocyclization tactics offer a means to construct the spirocyclic core found in some this compound analogues or related natural products. These strategies involve the formation of a new ring at a spiro center, a carbon atom that is part of two rings. While not a core feature of this compound itself, the development of novel spirocyclization methods is an active area of research in natural product synthesis.

Stereoselective and Enantioselective Total Synthesis of this compound and Isothis compound

The total synthesis of this compound and its isomer, isothis compound, has been achieved through stereoselective approaches that yield the racemic forms of these molecules, denoted as (±)-gnididione and (±)-isothis compound. These syntheses are pivotal in confirming the structure of the natural products and providing a foundation for accessing these complex molecular architectures in a laboratory setting.

A notable strategy for the total synthesis of (±)-gnididione and (±)-isothis compound was developed by Jacobi and Selnick. acs.orgacs.org Their approach is centered on a key intramolecular Diels-Alder reaction of an oxazole-alkyne intermediate. This method provides a high degree of stereocontrol over the relative configuration of the chiral centers in the target molecules. The synthesis begins with the construction of a substituted oxazole (B20620) precursor, which is then elaborated to introduce the necessary alkyne functionality. The critical step involves a thermal cycloaddition where the oxazole acts as the diene and the alkyne as the dienophile. This reaction forges the core bicyclic structure of the this compound skeleton. The stereoselectivity of this key step dictates the final stereochemical outcome of the synthesis. acs.org

Another stereoselective total synthesis of (±)-gnididione was reported by Knight, which also confirms the structure of the guaiane (B1240927) sesquiterpene. rsc.org This approach utilizes carbanion chemistry at each principal stage of the synthesis to control the formation of the carbon skeleton and its stereochemistry. rsc.org

It is important to note that while these methods are stereoselective, providing specific spatial arrangements of atoms in the racemic products, published research on a corresponding enantioselective total synthesis—a method that would yield a single enantiomer (either the (+) or (-) form) of this compound or isothis compound—is not available in the reviewed scientific literature.

Table 1: Key Reactions in the Stereoselective Synthesis of (±)-Gnididione

Step Reaction Type Key Feature Reference
Core Construction Intramolecular Diels-Alder Oxazole-alkyne cycloaddition to form the bicyclic core. acs.orgacs.org

Synthetic Approaches to this compound Analogues and Derivatives

Based on a thorough review of the available scientific literature, there is no specific information regarding the synthesis of analogues and derivatives of this compound. Research has not yet been published detailing synthetic routes to molecules that are structurally similar to this compound but with targeted modifications.

Strategic Modifications for Structure-Activity Relationship Studies

There is currently a lack of published research on strategic modifications of the this compound structure aimed at conducting structure-activity relationship (SAR) studies. SAR studies involve synthesizing a series of related compounds (analogues) and testing their biological activity to determine which parts of the molecule are essential for its effects. No such studies have been reported for this compound in the accessible literature.

Molecular and Cellular Mechanisms of Action of Gnididione

Investigation of Gnididione's Cytotoxicity at the Cellular Level

The cytotoxic potential of this compound and related compounds has been evaluated against various human cancer cell lines. Research into synthetic 2,3-dihydrofuran (B140613) derivatives, a class of compounds to which this compound is related, demonstrated significant cytotoxic activity. sci-hub.se The in vitro growth inhibitory effects were measured using the MTT assay, with doxorubicin (B1662922) serving as a standard. The results, quantified as IC₅₀ values, indicated that the cytotoxicity varied depending on the specific chemical structure of the derivative and the cancer cell line being tested. sci-hub.se For instance, certain derivatives showed notable activity against A549 (human alveolar adenocarcinoma), HeLa (human cervical cancer), MDA-MB-231, and MCF-7 (human breast adenocarcinoma) cell lines. sci-hub.se

In studies using a leaf alkaloid extract from Gnidia glauca (GgLAE), which contains this compound among other phytochemicals, significant cell inhibition against MCF-7 breast cancer cells was observed. nih.govresearchgate.net After a 24-hour treatment period, the extract demonstrated potent cytotoxicity, with a calculated IC₅₀ value of 144.51 μg/mL. nih.govresearchgate.net This cytotoxicity is attributed to the presence of bioactive alkaloids within the extract that can induce cell death pathways. acs.org

Table 1: Cytotoxicity of Gnidia-related Compounds

IC₅₀ values for Gnidia glauca leaf alkaloid extract (GgLAE) and related synthetic compounds against various human cancer cell lines.

Compound/ExtractCell LineIC₅₀ ValueReference
GgLAEMCF-7 (Human Breast Adenocarcinoma)144.51 µg/mL nih.govresearchgate.net
Dihydrofuran derivative 4adaA549 (Human Alveolar Adenocarcinoma)Significant Activity sci-hub.se
Dihydrofuran derivative 4alaA549 (Human Alveolar Adenocarcinoma)Significant Activity sci-hub.se
Dihydrofuran derivative 4anaHeLa (Human Cervical Cancer)Significant Activity sci-hub.se
Dihydrofuran derivative 4anaMDA-MB-231 (Human Breast Adenocarcinoma)Cytotoxic sci-hub.se
Dihydrofuran derivative 4adaMDA-MB-231 (Human Breast Adenocarcinoma)Cytotoxic sci-hub.se
Dihydrofuran derivative 4alaMCF-7 (Human Breast Adenocarcinoma)Cytotoxic sci-hub.se
Dihydrofuran derivative 4aeaMCF-7 (Human Breast Adenocarcinoma)Cytotoxic sci-hub.se

Impact of this compound on Key Cellular Processes (from Gnidia plant extracts)

Extracts from Gnidia species, confirmed to contain this compound, exert their cytotoxic effects by targeting fundamental cellular processes essential for cell survival and proliferation. nih.govresearchgate.net These include the disruption of the cytoskeleton via modulation of tubulin dynamics, interference with DNA synthesis and repair mechanisms, and the induction of cell cycle arrest. acs.org

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. uni-leipzig.dequora.com The process of tubulin polymerization into microtubules is a key target for many anticancer agents. mdpi.com

Research on the leaf alkaloid extract of G. glauca (GgLAE) has shown that it inhibits tubulin polymerization. nih.govacs.org The effect was found to be dependent on the concentration of the extract, with inhibitory activity observed over a range of 15.125 to 250 μg/mL. researchgate.net This finding suggests that alkaloid constituents of the extract, such as this compound, act as spindle poisons. acs.orgresearchgate.net By interfering with microtubule assembly, these compounds disrupt the formation of the mitotic spindle, a requisite for cell division, which can lead to cell cycle arrest and apoptosis. mdpi.com The mechanism is believed to involve binding to tubulin, preventing its assembly into functional microtubules, thereby halting mitosis. oncotarget.com

DNA replication and repair are vital processes for maintaining genomic integrity, and their inhibition is a proven strategy in cancer therapy. ifasonline.compressbooks.pub DNA polymerases are key enzymes in these pathways. bu.edu The G. glauca leaf alkaloid extract has been demonstrated to interfere with these processes by inhibiting the activity of specific DNA polymerases. acs.orgresearchgate.net

DNA polymerase α is a critical enzyme for the initiation of DNA replication. scbt.commdpi.com It synthesizes the RNA-DNA primers necessary for both the leading and lagging strands. scbt.com The GgLAE was found to inhibit DNA polymerase α activity in a dose-dependent manner. acs.orgresearchgate.net By targeting this enzyme, the extract can effectively halt the initiation of DNA synthesis, thereby preventing cell proliferation. abcam.com The inhibition of DNA polymerase α is a known mechanism for blocking the cell cycle in the S phase. nih.gov

DNA polymerase β plays a crucial role in the base excision repair (BER) pathway, which corrects small DNA lesions arising from oxidative stress or alkylating agents. scbt.combpsbioscience.com Overexpression of this enzyme has been linked to cancer and drug resistance. bpsbioscience.com The GgLAE was also found to inhibit DNA polymerase β activity dose-dependently. acs.orgresearchgate.net This inhibition compromises the cell's ability to repair DNA damage, which can lead to the accumulation of mutations and ultimately trigger cell death. nih.gov The dual inhibition of both DNA polymerase α and β by the G. glauca extract highlights its multifaceted approach to disrupting DNA maintenance, thereby enhancing its cytotoxic potential. acs.orgresearchgate.net

Table 2: Inhibition of DNA Polymerase α and β by G. glauca Extract

Summary of the inhibitory effects of G. glauca leaf alkaloid extract (GgLAE) on key DNA replication and repair enzymes.

EnzymeEffect of GgLAEMechanismReference
DNA Polymerase αInhibited (Dose-dependent)Interferes with the initiation of DNA replication. acs.orgresearchgate.net
DNA Polymerase βInhibited (Dose-dependent)Interferes with the DNA base excision repair (BER) pathway. acs.orgresearchgate.net

By disrupting microtubule dynamics and DNA synthesis, compounds within the G. glauca extract cause significant perturbations in the cell cycle. nih.gov Flow cytometry analysis of MCF-7 cells treated with GgLAE at its IC₅₀ concentration (144.51 μg/mL) for 24 hours revealed a significant arrest of cells in the G2/M and S phases of the cell cycle. nih.govacs.org

Compared to untreated cells, the percentage of cells in the G0/G1 (growth) phase decreased, while the populations in the S (synthesis) and G2/M (pre-mitotic and mitotic) phases increased. acs.org This pattern indicates that the extract effectively inhibits cell division and proliferation by creating checkpoints at the S and G2/M phases, which is consistent with its observed effects on DNA polymerase inhibition and tubulin polymerization. nih.govresearchgate.net

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with G. glauca Extract

Distribution of MCF-7 cells in different phases of the cell cycle after 24-hour treatment with G. glauca leaf alkaloid extract (GgLAE) at its IC₅₀ concentration (144.51 µg/mL), compared to an untreated control and a camptothecin (B557342) positive control.

Cell Cycle PhaseUntreated Control (%)Camptothecin (10 µM) (%)GgLAE (144.51 µg/mL) (%)
Sub G0/G1 (Apoptotic)0.401.811.06
G0/G170.9950.8635.02
S10.0014.8918.23
G2/M18.6132.4445.69

Data sourced from: acs.org

Alterations in Mitochondrial Membrane Potential

Mitochondria are central to cellular life and death, and the loss of mitochondrial membrane potential (ΔΨm) is a critical event in the initiation of the intrinsic apoptotic pathway. nih.gov A decrease in ΔΨm can be an early indicator of apoptosis, often preceding other hallmarks such as DNA fragmentation. nih.gov

Various chemical agents can induce a collapse of the mitochondrial membrane potential. nih.govfrontiersin.org This depolarization leads to the opening of the mitochondrial permeability transition pore (mPTP), increasing the permeability of the inner mitochondrial membrane. The consequence is the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the caspase cascade, leading to programmed cell death. The loss of ΔΨm can be measured using fluorescent dyes like JC-1, which allows for the identification of cell populations with healthy, intermediate, and collapsed mitochondrial potentials. nih.gov This alteration is a significant mechanism for compounds inducing apoptosis. nih.govresearchgate.net

Exploration of DNA Damage Induction

The induction of DNA damage is a potent trigger for cell cycle arrest and apoptosis, serving as a primary mechanism for many chemotherapeutic agents. mdpi.com Cellular responses to DNA damage involve a complex signaling network known as the DNA Damage Response (DDR).

Upon detection of DNA lesions, sensor proteins like ataxia-telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated. oncotarget.com These kinases then phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the histone variant H2AX (forming γH2AX), which serves as a marker for DNA double-strand breaks. oncotarget.comnih.gov Activation of this cascade can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis. mdpi.comoncotarget.com Some compounds can induce DNA damage directly by intercalating into the DNA helix or indirectly by generating reactive oxygen species (ROS), which then attack DNA. mdpi.comrsc.org The accumulation of DNA damage can lead to gross chromosomal rearrangements if not properly repaired, a hallmark of genomic instability. nih.gov

Potential Involvement in Intracellular Signaling Pathways (inferred from related compounds)

The cellular response to external and internal stimuli is governed by intricate signal transduction networks. vt.eduosi.lv Dysregulation of these pathways is a cornerstone of cancer development, making them prime targets for therapeutic intervention. anygenes.com While the direct targets of this compound are being elucidated, its potential interaction with key signaling pathways can be inferred from the activities of structurally or functionally related compounds.

Hypothesis of Ras Protein Pathway Modulation

The Ras family of small GTPases (including H-Ras, K-Ras, and N-Ras) are central nodes in signaling pathways that control cell proliferation, differentiation, and survival. frontiersin.org The Ras-Raf-MEK-ERK (MAPK) pathway is a canonical cascade initiated by the activation of cell surface receptors, leading to the recruitment of adaptor proteins and the activation of Ras. wikipedia.org Activated Ras, in its GTP-bound state, then activates RAF kinases, which in turn phosphorylate and activate MEK, followed by the phosphorylation and activation of ERK. anygenes.com

Active ERK translocates to the nucleus and phosphorylates transcription factors, altering gene expression to promote cell division. anygenes.com Mutations that lock Ras in a permanently active state are common in many cancers, leading to uncontrolled proliferation. frontiersin.org It is hypothesized that compounds like this compound could modulate this pathway at various levels. uni-regensburg.denih.gov Potential mechanisms include inhibiting Ras farnesylation, a necessary post-translational modification, or interfering with the kinase activity of downstream effectors like Raf or MEK.

Other Relevant Signal Transduction Networks

Beyond the Ras-MAPK pathway, numerous other signaling networks are critical for cell fate and are often dysregulated in cancer. nih.gov The STAT3 and NF-κB pathways are key regulators of pro-survival gene expression. Galiellalactone, a fungal metabolite, has been shown to act as a dual inhibitor of STAT3 and NF-κB, while also inducing cell cycle arrest through the ATM/ATR DNA damage response pathway. oncotarget.com This highlights the extensive crosstalk between different signaling cascades.

G protein-coupled receptors (GPCRs) represent a vast family of transmembrane receptors that respond to a wide array of extracellular signals. osi.lv Upon activation, they engage heterotrimeric G proteins, which then modulate the activity of effector enzymes like adenylyl cyclase or phospholipase C, leading to changes in second messengers such as cAMP and IP3. youtube.com These second messengers, in turn, activate downstream protein kinases like PKA and PKC, influencing a multitude of cellular processes. The complexity of these networks suggests that a single compound could have pleiotropic effects by modulating one or more key signaling nodes.

Table 3: Compounds Mentioned in This Article

Compound Name
5-fluorouracil
Benzimidazole
Cisplatin
Combretastatin A-4
Cyclin B
Cytochrome c
Diosgenin
Doxorubicin
Galiellalactone
Gatifloxacin
This compound
JC-1
Paris chinensis dioscin

Structure Activity Relationship Sar Studies of Gnididione and Its Chemical Space

Design and Synthesis of Gnididione Derivatives for SAR Elucidation

The foundation of any SAR study is the synthetic accessibility of derivatives. The total synthesis of (±)-Gnididione and its stereoisomer, (±)-Isothis compound, first reported by Jacobi and Selnick, provides the essential framework for creating such analogs. researchgate.netacs.orgpsu.edu Their strategy is a notable example of employing heteroaromatic rings in complex natural product synthesis. thieme-connect.com

The synthesis begins with an oxazole-based precursor, which undergoes a series of transformations to build the core structure. A key sequence involves an intramolecular Diels-Alder (IMDA) reaction of an oxazole (B20620), a strategy referred to as an IMDAO (Intramolecular Diels-Alder of Oxazole) approach. researchgate.netthieme-connect.com This powerful reaction cascade efficiently assembles the fused ring system of the molecule. Specifically, the synthesis involves a process featuring a sequential chemoselective oxy-Cope reaction, which then sets the stage for the intramolecular Diels-Alder reaction to form the this compound ketal, followed by acid hydrolysis to yield the final product. researchgate.net

This synthetic route is crucial for SAR because it allows for variation at multiple stages. By modifying the initial building blocks or altering reaction conditions, chemists can theoretically produce a range of this compound derivatives. Potential modifications could include:

Altering the substituents on the furan (B31954) ring.

Modifying the methyl groups on the guaiane (B1240927) skeleton.

Reducing or modifying the dione (B5365651) carbonyl groups.

Synthesizing enantiomerically pure versions of the natural product and its analogs.

The ability to generate these derivatives is the first and most critical step in systematically probing the molecule's interaction with biological targets and elucidating its SAR.

Stereochemical Influence on Biological Activity

Stereochemistry plays a profound role in the biological activity of molecules, as target receptors and enzymes are chiral environments. The total synthesis of both (±)-Gnididione and its diastereomer, (±)-Isothis compound, underscores the importance of the spatial arrangement of atoms in this class of compounds. researchgate.netacs.orgthieme-connect.com this compound and Isothis compound differ in their stereochemistry, and this difference is expected to translate into distinct biological profiles.

The synthesis by Jacobi and Selnick stereospecifically produced these isomers, allowing for their individual study. researchgate.netresearchgate.net The precise orientation of the methyl groups and the fusion of the five- and seven-membered rings create a unique three-dimensional structure. Even subtle changes in the stereochemistry at one or more chiral centers can dramatically alter how the molecule fits into a binding pocket, potentially changing its activity from agonistic to antagonistic, or abolishing it entirely. An alanine (B10760859) scan, a technique where individual amino acid residues are replaced, has shown that specific residues are crucial for the antibiotic activity of certain peptides, and a similar sensitivity to structure is expected for this compound. nih.gov Likewise, studies on other complex molecules have demonstrated that enantiomers can have differing activities and that the core ring structure is often essential. nih.gov

Therefore, a key aspect of this compound's SAR is to determine the optimal stereoconfiguration for a desired biological effect. Future studies would involve synthesizing enantiomerically pure (+)- and (-)-Gnididione and their corresponding isomers to assess their activities independently, providing a clearer picture of the stereochemical requirements for preclinical efficacy.

Correlation of Structural Features with Preclinical Efficacy and Selectivity

While extensive SAR studies on a broad library of this compound derivatives are not widely published, principles from medicinal chemistry allow for informed hypotheses about how its structural features correlate with efficacy and selectivity. oncodesign-services.com The process involves identifying key pharmacophores—the essential molecular features responsible for biological activity—and modifying them to enhance performance. frontiersin.org

Key structural components of this compound that are ripe for SAR investigation include:

The α,β-Unsaturated Carbonyl System: The dione functionality within the seven-membered ring is a potential Michael acceptor, which could react covalently with nucleophilic residues (like cysteine) in target proteins. Modifying one or both carbonyl groups would test this hypothesis and determine their importance for activity.

The Furan Ring: This aromatic heterocycle is a common feature in furanosesquiterpenes. thieme-connect.com Its electronic properties and ability to participate in hydrogen bonding or π-stacking interactions could be critical. Replacing the furan with other heterocycles (e.g., thiophene, pyrrole) or substituted phenyl rings would probe the importance of this moiety.

The Methyl Groups: The three methyl groups on the guaiane skeleton contribute to the molecule's lipophilicity and steric profile. Removing or relocating these groups would clarify their role in target binding and specificity.

SAR studies on other classes of compounds, such as quinolines and benzodiazepines, have shown that small modifications, like the addition of a halogen or a methyl group, can significantly enhance potency or alter selectivity. orientjchem.orgchemisgroup.us For this compound, a systematic investigation would correlate these structural changes with preclinical measures of efficacy (e.g., IC50 values in cancer cell lines) and selectivity (e.g., activity against cancer cells versus normal cells) to build a comprehensive SAR model.

Comparative Analysis with Other Guaiane-Type Sesquiterpenes

To understand the unique SAR of this compound, it is valuable to compare it with other guaiane-type sesquiterpenes that have documented biological activities. This class of natural products is known for its broad spectrum of effects, including cytotoxic and anti-inflammatory properties. csic.esnih.gov

One of the most significant structural differences between this compound and many other cytotoxic guaianolides is the absence of an α-methylene-γ-lactone moiety in this compound. For many related compounds, this lactone is considered essential for their cytotoxic activity, acting as a potent alkylating agent. csic.es For example, a study on chlorinated guaianolides demonstrated that the presence of the α-methylene-γ-lactone group is crucial for cytotoxicity. csic.es

The table below compares this compound with other guaiane sesquiterpenes, highlighting structural differences and reported cytotoxic activities.

CompoundCore StructureKey Functional GroupsReported Cytotoxic Activity (IC50)
This compound GuaianeFuran ring, α,β-unsaturated dioneData not widely reported in comparative studies
Dehydrooopodin Guaianeα-methylene-γ-lactone5 µM (K562 leukemia cells), 15 µM (MCF-7 breast cancer cells) nih.gov
Ferutinin Daucane (related sesquiterpene)Ester functionality19.7 µM (PC3 prostate cancer cells) nih.govresearchgate.net
Chlorohyssopifolin A Guaianeα-methylene-γ-lactone, Chlorine atom1.2 µM (HL-60 leukemia cells) nih.gov
Chlorohyssopifolin C Guaianeα-methylene-γ-lactone, Chlorine atom, Ester group7.5 µM (HL-60 leukemia cells) csic.es

This table is interactive. Click on the headers to sort.

This comparative analysis reveals several key points. Firstly, potent cytotoxicity in the low micromolar range is common among guaianolides containing the α-methylene-γ-lactone group (e.g., Chlorohyssopifolin A). csic.esnih.gov The ester group on C-8 in compounds like Chlorohyssopifolin C can modulate this activity. csic.es Since this compound lacks this lactone, its biological activity must stem from a different mechanism, likely related to its unique furan-dione system. This distinction makes this compound an interesting subject for further investigation, as it may interact with different biological targets than typical guaianolides, potentially offering a novel pharmacological profile.

Advanced Analytical and Spectroscopic Characterization in Gnididione Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in organic chemistry for determining the structure of molecules. For Gnididione, both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been applied to elucidate its complex sesquiterpene structure, confirming the arrangement and connectivity of atoms tdl.orgpsu.edu.

1D and 2D NMR Techniques for Connectivity and Configuration

Similarly, ¹³C NMR spectroscopy provides signals for each unique carbon atom, with chemical shifts offering insights into their hybridization and functional group environment psu.edunih.gov. Studies on this compound have reported specific ¹³C NMR shifts that confirm the presence of characteristic carbon types, including those in carbonyl groups and the unsaturated ring system psu.edu.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing connectivity and determining the relative configuration of chiral centers nih.gov. COSY experiments reveal proton-proton couplings, mapping out spin systems within the molecule. HSQC correlates protons directly bonded to carbons, aiding in assigning specific signals in the ¹H and ¹³C NMR spectra. HMBC provides information about longer-range coupling between protons and carbons across two or three bonds, which is essential for piecing together the molecular skeleton and confirming the positions of substituents nih.gov. While specific detailed 2D NMR data for this compound were not extensively detailed in the search results, these techniques are standardly applied to compounds of this complexity to confirm the connectivity and support the structural assignment derived from 1D NMR data nih.govmdpi.com.

Research on the synthesis of this compound has utilized ¹H and ¹³C NMR to confirm the structure of the synthetic product by comparing its spectral data to that of the natural material psu.edu. For instance, the ¹³C NMR spectrum of synthetic (±)-gnididione showed signals at specific ppm values, confirming the presence of various carbon environments, including methyl carbons, methine carbons, quaternary carbons, and carbonyl carbons psu.edu.

Here is a sample of ¹³C NMR data reported for (±)-gnididione:

¹³C Chemical Shift (ppm)Assignment Type
9.80CH₃
10.15CH₃
21.35CH₃
33.01CH
40.86CH
46.60CH
54.14CH
123.52C
126.74C
138.13C
142.25CH (2-CH)
153.65C
154.24C
195.94C=O
206.41C=O

This table presents ¹³C NMR data used in the characterization of synthetic (±)-gnididione, demonstrating the specific carbon environments identified through this technique psu.edu.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Solid-State Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by identifying the functional groups present in a molecule based on their characteristic molecular vibrations nih.govdiva-portal.orgresearchgate.net. These techniques are valuable for confirming the presence of specific bonds and functional moieties within this compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, with different functional groups absorbing at specific frequencies diva-portal.orgresearchgate.net. Studies on this compound have reported obtaining IR spectra, which would show characteristic absorption bands for functional groups such as carbonyl (C=O) stretches from the ketone groups and C-O stretches from the furan (B31954) ring psu.eduresearchgate.net. The presence of unsaturation in the azulene (B44059) ring system would also contribute to the IR spectrum.

Raman spectroscopy, which measures the inelastic scattering of light, provides information about molecular vibrations that are Raman active. While less frequently mentioned in the context of this compound in the provided results compared to IR, Raman spectroscopy can offer additional details about the vibrational modes, particularly those involving non-polar bonds or symmetrical vibrations that may be weak or absent in the IR spectrum nih.gov.

Both FTIR and Raman spectroscopy can also be used for analyzing the solid-state form of a compound, providing information on crystal structure or polymorphism diva-portal.org. The IR spectrum of this compound obtained from samples would help confirm the presence of its key functional groups as part of its characterization psu.eduresearchgate.net.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern scirp.orgnih.gov. Various MS techniques have been applied in the study of this compound.

Early studies on this compound utilized electron impact mass spectrometry (EI-MS) to determine its molecular weight and analyze its fragmentation pattern psu.edu. In EI-MS, the molecule is bombarded with electrons, causing ionization and fragmentation into smaller ions. The mass-to-charge ratio (m/z) of these ions is then measured, providing a unique fingerprint for the molecule scirp.org. The molecular ion peak corresponds to the molecular weight of the compound, while the fragment ions provide clues about its structure scirp.org. The mass spectrum of this compound has been reported to show a characteristic molecular ion peak corresponding to its molecular formula psu.edu.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) techniques, such as those coupled with electrospray ionization (ESI-TOF) or other ionization methods, provide highly accurate measurements of the mass-to-charge ratio of ions nih.govnsf.govacs.org. This high accuracy allows for the determination of the elemental composition of the molecule and its fragments nih.govnsf.gov. By comparing the experimentally determined exact mass with the theoretical masses calculated for different elemental compositions, the precise molecular formula of this compound can be confirmed nsf.govacs.org. While specific HRMS data for this compound were not detailed in the provided results, the application of HRMS is a standard practice in modern organic chemistry for confirming the molecular formula of newly synthesized or isolated compounds nih.govnsf.govacs.org.

Chromatographic Methods for Purification and Analytical Profiling

Chromatographic techniques are fundamental in natural product chemistry for separating target compounds from intricate mixtures. For this compound, which is a furanosesquiterpene, chromatography is essential for obtaining the pure compound from plant extracts or synthetic reaction mixtures and for analyzing its presence and concentration. Column chromatography, often using silica (B1680970) gel as the stationary phase, has been historically employed for the purification of this compound and related furanosesquiterpenes. psu.eduuni-regensburg.degoogle.com Elution is typically performed using solvent mixtures, such as petroleum ether and ethyl acetate. uni-regensburg.de Preparative thin-layer chromatography (TLC) is also used for purification. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture. openaccessjournals.comresearchgate.net In the context of natural product research and potentially for this compound analysis, HPLC method development is a systematic process aimed at optimizing chromatographic conditions to achieve suitable resolution and quantification of the target analyte. researchgate.net

Key steps in HPLC method development include selecting the appropriate chromatographic mode (e.g., reverse phase or normal phase) based on the analyte's polarity and solubility, choosing the stationary phase (column type, such as C18 or C8), and optimizing the mobile phase composition (solvents, pH, buffers) and elution mode (gradient or isocratic). openaccessjournals.comresearchgate.netpharmaknowledgeforum.com Detection methods commonly coupled with HPLC include UV-Vis, fluorescence, and mass spectrometry. openaccessjournals.com For complex samples, gradient elution is often preferred for better separation efficiency. researchgate.net

While specific details on HPLC method development solely for this compound were not extensively detailed in the search results, the principles of HPLC method development are universally applied to diverse organic compounds. openaccessjournals.comresearchgate.netpharmaknowledgeforum.com The goal is to develop a robust and reliable method for the accurate and precise determination of this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices. researchgate.netmdpi.comchromatographyonline.com This technique combines the high-resolution separation capabilities of gas chromatography with the detection and identification strengths of mass spectrometry. researchgate.netchromatographyonline.com

In GC-MS, the sample is volatilized in an injection port and carried through a chromatographic column by an inert carrier gas, typically helium. ijarnd.com Compounds are separated based on their boiling points and interaction with the stationary phase in the column. researchgate.net As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). ijarnd.com The fragmentation pattern of the ions provides structural information, aiding in compound identification by comparison to mass spectral libraries. nih.gov

GC-MS is particularly effective for analyzing volatile components in various samples, including natural product extracts. scioninstruments.comnih.gov While direct application of GC-MS specifically for this compound, a sesquiterpene, might depend on its volatility or suitability for derivatization, GC-MS is a standard tool for profiling volatile organic compounds in complex mixtures where such compounds might coexist with this compound. scioninstruments.comnih.gov The technique offers high sensitivity and specificity for targeted analysis using selected ion monitoring (SIM) or for broader profiling using the total ion chromatogram (TIC). chromatographyonline.comnih.gov

Hyphenated Techniques (e.g., LC-MS) for Complex Mixture Analysis

Hyphenated techniques combine two or more analytical methods to leverage the strengths of each, providing more comprehensive information about complex samples. ijarnd.comnih.govchromatographytoday.comresearchgate.net The coupling of chromatographic separation techniques with spectroscopic detection methods is a common form of hyphenation. ijarnd.comnih.govchromatographytoday.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a prominent hyphenated technique that couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. mdpi.comyoutube.com LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it highly relevant for the analysis of many natural products, including potentially this compound. youtube.com The interface between the LC and MS is crucial for efficiently transferring the eluent from the liquid phase to the gas phase required for mass analysis. ijarnd.comyoutube.com Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization methods in LC-MS. youtube.com

LC-MS, including tandem mass spectrometry (LC-MS/MS), is widely used for the identification and quantification of compounds in complex biological and natural product matrices. mdpi.comchromatographyonline.comnih.gov It offers improved sensitivity, specificity, and accuracy compared to using either technique alone. numberanalytics.com LC-MS/MS, utilizing multiple reaction monitoring (MRM), is particularly valuable for targeted analysis and quantification of specific compounds within complex mixtures. nih.govnih.govd-nb.info This approach allows for the selective detection of target analytes based on their characteristic fragmentation patterns. nih.gov LC-MS has been shown to be effective for profiling a wide range of compounds, including those that may be difficult to analyze by GC-MS. mdpi.comd-nb.info

Chemometric Approaches in Spectroscopic and Chromatographic Data Analysis

Chemometrics is a multidisciplinary field that applies mathematical and statistical methods to extract relevant information from chemical data. felixinstruments.combitsathy.ac.inmdpi.com When applied to spectroscopic and chromatographic data, chemometrics can enhance the understanding of complex chemical systems, enabling tasks such as identification, classification, and quantification. bitsathy.ac.inmdpi.com

In the context of spectroscopic data, such as NMR or IR, chemometric methods can be used to analyze complex spectra, identify patterns, and build predictive models. frontiersin.orgresearchgate.netnih.govtimegate.com Techniques like Principal Component Analysis (PCA) are used for dimensionality reduction and visualizing inherent structures or patterns in the data. bitsathy.ac.inresearchgate.netnih.gov This can be useful for classifying samples or exploring relationships between them based on their spectral profiles. bitsathy.ac.inresearchgate.net

For chromatographic data, including from HPLC and GC-MS, chemometrics can aid in resolving overlapped peaks, identifying components, and analyzing variations across multiple samples. nih.govleidenuniv.nl Multivariate curve resolution (MCR-ALS) is an example of a chemometric technique applied to chromatographic data to resolve co-eluting compounds. leidenuniv.nl Chemometrics can also be used to correlate chromatographic profiles with other properties or classifications of the samples. nih.gov

Future Research Directions and Translational Perspectives for Gnididione

Elucidation of Undiscovered Molecular Targets and Binding Mechanisms

A fundamental aspect of advancing gnididione research lies in comprehensively identifying its molecular targets and the precise mechanisms by which it interacts with them. While some biological effects may be known, the specific proteins, enzymes, or pathways that this compound modulates often require detailed investigation. Elucidating these interactions is crucial for understanding the compound's biological activity at a molecular level. This involves a combination of experimental techniques, such as pull-down assays, affinity chromatography, and activity-based protein profiling, coupled with advanced analytical methods like mass spectrometry to identify bound proteins. Understanding the binding mechanisms, including the type of interaction (covalent or non-covalent), the binding site location, and the resulting conformational changes in the target, provides insights into the initiation of downstream biological effects. This compound is a member of the guaiane (B1240927) family guidechem.com. This compound is toxic to living cells and is therefore of interest to medical researchers as well as chemists. cia.govcia.gov

Development of Novel Synthetic Routes for Scalable Production and Diversity-Oriented Synthesis

The availability of sufficient quantities of this compound is a prerequisite for extensive biological evaluation and potential translational applications. Developing novel and efficient synthetic routes is therefore a significant future research direction. Current methods may face limitations in terms of yield, cost, or environmental impact, necessitating the exploration of alternative synthetic strategies. This includes investigating total synthesis approaches that are scalable and economically viable for larger-scale production. escholarship.org Furthermore, the application of diversity-oriented synthesis (DOS) techniques is crucial. DOS aims to generate a wide array of structurally diverse molecules from common starting materials or intermediates. wikipedia.orgunits.it By applying DOS to this compound or its core structure, researchers can create libraries of analogs with subtle or significant structural variations. This diversity is essential for comprehensive structure-activity relationship studies and for identifying compounds with enhanced potency, selectivity, or altered biological profiles. guidechem.comwikipedia.orgunits.it Identifying novel efficient routes of synthesis is important for large-scale manufacturing. spirochem.com Route scouting systematically investigates alternative synthetic pathways for producing a target compound, considering factors such as yield, purity, and scalability. adesisinc.com Transition-metal catalysis and photocatalysis offer practical solutions for the synthesis of complex molecules on a gram to kilogram scale, which is crucial for ensuring the timely supply of drug candidates for preclinical and clinical studies. hilarispublisher.com

Exploration of Structure-Kinetic Relationships and Target Engagement

Beyond understanding static binding events, investigating the kinetics of this compound's interaction with its targets is vital. Structure-kinetic relationships (SKRs) explore how structural modifications to this compound influence the rates of association and dissociation with its molecular targets. This kinetic information can be more predictive of in vivo efficacy than simple binding affinity, as it reflects the duration of target engagement. Techniques such as surface plasmon resonance (SPR), biolayer interferometry (BLI), and kinetic enzymatic assays can be employed to measure these rates. Understanding SKRs can guide the rational design of this compound analogs with optimized kinetic profiles, leading to more sustained or potent biological effects. Assessing target engagement in cellular or in vivo contexts further validates the relevance of in vitro kinetic data and provides crucial information about whether this compound reaches and interacts with its intended targets in a complex biological environment. Research is aimed at demonstrating the engagement with the target and closely related synthetic analogs. guidechem.com

Application of Computational Chemistry and In Silico Modeling in this compound Research

Computational chemistry and in silico modeling play an increasingly important role in modern drug discovery and can significantly accelerate this compound research. patsnap.combioascent.comschrodinger.com These methods provide powerful tools for understanding molecular interactions, predicting properties, and guiding experimental design. patsnap.combioascent.comschrodinger.com

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule, like this compound, when bound to a protein target. patsnap.comchemmethod.comnih.gov It estimates the binding affinity and helps identify potential binding sites. chemmethod.comnih.govmdpi.com Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of the this compound-target complex over time in a simulated physiological environment. chemmethod.comnih.govmdpi.commdpi.comnih.gov This provides insights into the stability of the complex, conformational changes, and the nature of the interactions, offering a more realistic picture of the binding event. chemmethod.comnih.govmdpi.com These simulations can help to verify docking outcomes and comprehend thermodynamic properties of binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the chemical structure of compounds with their biological activity. researchgate.netjetir.orgnih.govneovarsity.org By analyzing a dataset of this compound analogs with known activities, QSAR models can identify structural features that are important for activity and predict the activity of new, untested analogs. researchgate.netjetir.orgnih.govnih.gov This can significantly reduce the number of compounds that need to be synthesized and tested experimentally, streamlining the discovery of more potent or selective this compound derivatives. jetir.org QSAR analysis is a useful tool for prediction of biological activity, physicochemical property, and toxicological responses of untested chemical compounds. researchgate.net

Strategic Development of this compound Analogues for Enhanced Biological Potency and Selectivity

Based on the insights gained from target identification, binding mechanisms, kinetic studies, and computational modeling, a key future direction is the strategic design and synthesis of this compound analogues. The goal is to create compounds with improved pharmacological properties. This could involve modifications to enhance binding affinity, improve selectivity for a particular target over others, increase metabolic stability, or improve pharmacokinetic properties. Structure-activity relationship (SAR) studies, guided by both experimental data and computational predictions, are central to this process. mdpi.com By systematically altering specific parts of the this compound structure and evaluating the resulting biological activity, researchers can identify key functional groups and structural motifs responsible for desired effects. This iterative process of design, synthesis, and testing is crucial for optimizing the therapeutic potential of this compound-based compounds. Developing analogs can lead to enhanced potency, receptor specificity, and duration of action. guidechem.com

Q & A

Basic: What are the key considerations when designing experiments to synthesize Gnididione in a laboratory setting?

Answer:

  • Material Selection : Use high-purity precursors and solvents to minimize side reactions. Validate chemical sources via certificates of analysis (CoA) .
  • Protocol Optimization : Reference established synthesis routes but adapt conditions (e.g., temperature, catalysts) based on pilot trials. Document deviations rigorously .
  • Reproducibility : Include control batches and replicate experiments to account for variability. Publish detailed step-by-step protocols, including failure cases .

Advanced: How can researchers address discrepancies in reported bioactivity data of this compound across different studies?

Answer:

  • Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA, regression) to identify confounding variables (e.g., cell lines, assay protocols) .
  • Sensitivity Testing : Replicate experiments under standardized conditions (e.g., identical pH, temperature) to isolate factors causing divergence .
  • Data Transparency : Share raw data and methodological details (e.g., instrument calibration logs) to enable cross-validation .

Basic: What analytical techniques are most effective for characterizing the purity of this compound?

Answer:

  • Chromatography : Use HPLC with UV-Vis detection to quantify impurities; validate with certified reference standards .
  • Spectroscopy : Employ 1^1H/13^13C NMR to confirm structural integrity and detect stereochemical anomalies .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .

Advanced: What methodological approaches ensure reproducibility in this compound's pharmacological assays?

Answer:

  • Blind Testing : Use double-blind protocols to eliminate observer bias in in vitro toxicity assays .
  • Standardized Cell Lines : Source cells from repositories (e.g., ATCC) and document passage numbers to maintain consistency .
  • Negative Controls : Include solvent-only and untreated controls to baseline bioactivity measurements .

Basic: How to formulate a hypothesis-driven research question for studying this compound's mechanism of action?

Answer:

  • Gap Analysis : Review literature to identify unresolved questions (e.g., "Does this compound inhibit Protein X in vivo?") .
  • Variable Definition : Specify independent (e.g., dosage) and dependent variables (e.g., enzyme activity) with measurable thresholds .
  • Feasibility Check : Ensure access to required tools (e.g., knockout models, inhibitors) before finalizing the hypothesis .

Advanced: What strategies optimize computational modeling parameters for predicting this compound's molecular interactions?

Answer:

  • Force Field Selection : Test multiple models (e.g., AMBER, CHARMM) to identify the best fit for this compound's molecular dynamics .
  • Validation via Wet Lab Data : Cross-check docking results with experimental binding affinity data (e.g., SPR, ITC) .
  • Parameter Sweeps : Adjust variables (e.g., solvation energy, entropy) iteratively to refine predictive accuracy .

Basic: What are the best practices for conducting a literature review focused on this compound's chemical properties?

Answer:

  • Database Selection : Use SciFinder, PubMed, and Web of Science with Boolean terms (e.g., "this compound AND synthesis NOT industrial") .
  • Critical Appraisal : Exclude studies lacking methodological transparency (e.g., missing IR spectra) .
  • Taxonomy : Organize findings into themes (e.g., synthesis routes, bioactivity) using reference managers like Mendeley .

Advanced: How to design a longitudinal study assessing this compound's stability under varying environmental conditions?

Answer:

  • Accelerated Aging Tests : Expose samples to controlled stressors (e.g., heat, humidity) and monitor degradation via LC-MS .
  • Time-Series Analysis : Collect data at fixed intervals (e.g., 0, 30, 90 days) and apply time-dependent statistical models (e.g., Cox regression) .
  • Environmental Replication : Simulate real-world conditions (e.g., UV exposure, pH gradients) to predict shelf-life .

Basic: Which statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50_{50} values .
  • Outlier Detection : Use Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .
  • Dose-Response Visualization : Plot curves with 95% confidence intervals using software like GraphPad Prism .

Advanced: How can interdisciplinary collaboration enhance the development of this compound-based therapeutic strategies?

Answer:

  • Shared Data Repositories : Use platforms like Zenodo to share spectral data, bioactivity results, and computational models across teams .
  • Joint Grant Proposals : Integrate chemistry, pharmacology, and clinical research aims to address translational challenges .
  • Ethics Compliance : Establish IRB-approved protocols for in vivo studies involving cross-institutional teams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.